molecular formula C10H12Cl2N2 B3178788 Naphthalene-1,2-diamine dihydrochloride CAS No. 78196-74-4

Naphthalene-1,2-diamine dihydrochloride

Cat. No. B3178788
CAS RN: 78196-74-4
M. Wt: 231.12 g/mol
InChI Key: HGHCAGCTHJZWTD-UHFFFAOYSA-N
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Description

Naphthalene-1,2-diamine dihydrochloride, also known as N-(1-Naphthyl)ethylenediamine dihydrochloride, acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . It is also used as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides .


Synthesis Analysis

Naphthalene-1,2-diamine dihydrochloride can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It undergoes most reactions typical to naphthylamine and primary amines such as diazotation .


Molecular Structure Analysis

The molecular formula of Naphthalene-1,2-diamine dihydrochloride is C12H14N2.2HCl . The compound has a molar mass of 186.258 g·mol−1 .


Chemical Reactions Analysis

Naphthalene-1,2-diamine dihydrochloride can be used as a reactant to synthesize N-(1-naphthyl)ethylenediamine-substituted cylotriphosphazene derivatives as potential antimicrobial agents .


Physical And Chemical Properties Analysis

Naphthalene-1,2-diamine dihydrochloride appears as off-white crystals . It is odorless and has a density of 380 kg/m3 . It is slightly soluble in water .

Safety And Hazards

Naphthalene-1,2-diamine dihydrochloride is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Naphthalene-1,2-diamine dihydrochloride is commercially available and its free base, known as Bratton–Marshall reagent, is used for colorimetric analysis of arylamine type of drugs . It is an excellent reagent for the measurement of aromatic amines and nitrite ions in aqueous solution using the diazotization-coupling spectrophotometric method . It has been derivatized with different functional groups for spectrofluorimetric determination of different molecules . Future research may explore more applications of this compound in various fields.

properties

IUPAC Name

naphthalene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;;/h1-6H,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHCAGCTHJZWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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